molecular formula C9H16FN B2786274 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane CAS No. 2137829-05-9

3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2786274
CAS No.: 2137829-05-9
M. Wt: 157.232
InChI Key: LCOJMTGKRWZKLZ-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number 2137829-05-9 and a molecular formula of C9H16FN . It features the 8-azabicyclo[3.2.1]octane scaffold, a core structure of great significance in medicinal chemistry and drug discovery . This bridged bicyclic framework is the central core of the tropane alkaloid family and is known for its wide array of biological activities . The 8-azabicyclo[3.2.1]octane structure is a privileged scaffold in neuroscience research and has been applied in the development of compounds with high binding affinities for neurotransmitter transporters . The 2-fluoroethyl modification on the nitrogen atom is a common feature in the development of radiopharmaceuticals and PET tracers, as the fluoroethyl group can serve as a means for labeling with fluorine-18, a positron-emitting isotope . This makes derivatives of this scaffold valuable tools for diagnostic imaging and neurobiological research. The compound is provided for research and development purposes only. All information presented is for research purposes and is not intended for diagnostic or therapeutic use. Handle with care in a well-ventilated place and wear suitable protective clothing.

Properties

IUPAC Name

3-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FN/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOJMTGKRWZKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137829-05-9
Record name 3-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octane intermediate . Another approach includes the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organocatalysis has been explored to reduce the ecological impact of the synthesis process .

Chemical Reactions Analysis

Mitsunobu Reaction

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), or ADDP (1,1'-(azodicarbonyl)dipiperidine) with tributylphosphine (PBu₃) .

  • Conditions : Conducted in THF or DCM at −50°C to 30°C for 16–72 hours.

  • Example : Coupling 3-hydroxy-8-azabicyclo[3.2.1]octane with 4-fluoro-3-bromophenol yields substituted derivatives .

Protection/Deprotection Strategies

  • Protecting Group : tert-Butyloxycarbonyl (Boc) is commonly used.

  • Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group efficiently .

Substitution Reactions

The fluoroethyl side chain and bicyclic nitrogen participate in selective substitutions:

Nucleophilic Displacement

  • Leaving Groups : Bromo or chloro substituents on the bicyclic core are displaced using bases like NaH in DMF .

  • Example :

    SubstrateBaseSolventProduct YieldReference
    3-Bromo-8-azabicyclo[3.2.1]octaneNaH (3–6 eq)DMF75–85%

Fluorine Reactivity

  • The C–F bond in the 2-fluoroethyl group is resistant to hydrolysis but undergoes radical-mediated defluorination under strong reducing conditions .

Oxidation and Reduction

The bicyclic amine’s nitrogen and adjacent carbons are reactive sites:

Oxidation

  • Reagents : Potassium permanganate (KMnO₄) in acidic/basic media oxidizes the amine to nitro derivatives.

  • Product : Forms 8-nitroazabicyclo[3.2.1]octane analogs, though yields are moderate (50–60%).

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄) reduces imine intermediates to secondary amines.

  • Applications : Used to modify receptor-binding profiles in opioid antagonists .

Coupling Reactions

The compound serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings:

Palladium-Catalyzed Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O at 90°C for 18 hours .

  • Example : Arylation at the 3-position with aryl halides achieves 70–80% yields .

Pharmacological Derivatization

Derivatives are synthesized for mu-opioid receptor antagonism:

  • Key Modification : Introducing heteroaryl groups (e.g., pyridyl) at the 3-position enhances binding affinity .

  • Example :

    DerivativeIn vitro IC₅₀ (nM)Target
    3-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octane12 ± 2Mu-opioid receptor

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HF gas .

  • Photolysis : UV exposure (254 nm) cleaves the C–F bond, forming ethylene and HF .

Mechanistic Insights

  • Steric Effects : The bicyclic structure hinders reactions at the endo position, favoring exo functionalization .

  • Electronic Effects : The fluoroethyl group withdraws electrons, deactivating the adjacent carbon toward electrophilic attack .

Scientific Research Applications

Monoamine Reuptake Inhibition

One of the primary applications of 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane lies in its role as a monoamine reuptake inhibitor. Compounds in this class have been widely studied for their effectiveness in treating mood disorders, including depression and anxiety. The inhibition of neurotransmitter reuptake enhances the availability of serotonin, norepinephrine, and dopamine in the synaptic cleft, which is crucial for mood regulation.

  • Case Study : A study highlighted in patent literature indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, show promise in treating conditions responsive to monoamine neurotransmission modulation, such as major depressive disorder and generalized anxiety disorder .

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

The compound's ability to modulate neurotransmitter levels also suggests potential applications in treating ADHD. Research indicates that enhancing dopaminergic and noradrenergic activity can alleviate symptoms associated with this disorder.

  • Research Insight : Clinical trials have demonstrated that compounds with similar structures exhibit efficacy in improving attention spans and reducing hyperactive behaviors in patients diagnosed with ADHD .

Safety and Toxicology Considerations

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile:

  • Toxicity : Preliminary data suggest that the compound may cause skin irritation and serious eye damage upon exposure . Therefore, appropriate safety measures must be implemented during handling and administration.

Formulation and Delivery Methods

The versatility of this compound extends to its formulation into various delivery methods:

Formulation Type Description
TabletsCompressed solid dosage forms for oral administration.
Injectable SolutionsFormulations for intravenous or intramuscular delivery, ensuring rapid onset of action.
Nasal SpraysDesigned for quick absorption through nasal mucosa, offering an alternative route for patients unable to take oral medications .

Future Directions and Research Opportunities

The ongoing research into this compound presents several avenues for future exploration:

  • Expanded Therapeutic Indications : Beyond mood disorders and ADHD, further studies could investigate its efficacy in treating other conditions such as obsessive-compulsive disorder (OCD) and chronic pain syndromes.
  • Novel Derivatives : The development of new derivatives with improved pharmacokinetic properties may enhance therapeutic outcomes while minimizing side effects.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The bicyclic structure allows for precise binding to enzymes or receptors, influencing various biological pathways. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Substituents at the 3- and 8-positions significantly influence synthetic accessibility and physicochemical properties. For example, diarylmethoxyethylidenyl groups (e.g., 22e, 22f) require multi-step syntheses but achieve moderate to high yields (65–93%) .
  • Fluorinated aromatic substituents (e.g., 4-fluorobenzyl in 22f) correlate with improved elemental analysis consistency (C: 67.44% vs. calculated 67.26%), suggesting stability in purification .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Target/Activity Selectivity/EC$_{50}$ Reference
3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane HCl Structural analog (unreported activity) N/A
WF-50 Serotonin transporter (SERT) inhibition Dose-dependent immobility reduction (0.3–10 mg/kg)
PTT (WF-11) Dopamine transporter (DAT) inhibition Increased climbing in FST; motor stimulation at 1 mg/kg
3-(Diarylmethylene) derivatives δ/μ-opioid receptor modulation Analgesic, anti-inflammatory effects
Pyrazole sulfonamides (e.g., compound 33) Non-opioid targets (insecticidal activity) WO 2014104407 A1 (pest control)

Key Observations :

  • Fluorine Impact: The 2-fluoroethyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs like RTI336 . However, difluoroethyl analogs (e.g., CID 105436109) could exhibit higher metabolic resistance due to increased fluorine content .
  • Receptor Selectivity : Substituents dictate target engagement. For example:
    • Diarylmethylene derivatives (e.g., ) show opioid receptor activity, whereas WF-31/WF-50 are SERT-selective .
    • 8-Methyl groups (e.g., WF-31) reduce DAT affinity, favoring SERT selectivity .

Metabolic and Physicochemical Comparisons

  • Lipophilicity : Fluorinated ethyl groups (logP ~1.5–2.0) may increase lipophilicity versus cyclopropylmethyl (logP ~1.8) or benzyl substituents (logP ~2.5), affecting CNS penetration .

Biological Activity

3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane is a derivative of the azabicyclo[3.2.1]octane scaffold, a structure known for its diverse biological activities, particularly in the field of drug discovery. This compound exhibits potential therapeutic applications, primarily due to its interactions with neurotransmitter systems and its ability to modulate various biological pathways.

Structural Characteristics

The azabicyclo[3.2.1]octane core provides a rigid framework that enhances the compound's interaction with biological targets. The addition of a fluoroethyl group at the 3-position is hypothesized to influence its pharmacokinetic properties and receptor binding affinities.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its role as a monoamine reuptake inhibitor and its potential anti-inflammatory effects.

Monoamine Reuptake Inhibition

Research indicates that compounds within the azabicyclo[3.2.1]octane class can inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in the management of mood disorders and other psychiatric conditions .

  • Mechanism : The inhibition mechanism involves blocking the transporters responsible for neurotransmitter reuptake, thereby increasing the availability of these neurotransmitters in the synaptic cleft.

Anti-Inflammatory Properties

Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been identified as a significant mechanism through which this compound may exert its effects, enhancing levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator .

Study 1: NAAA Inhibition

A study demonstrated that derivatives of azabicyclo[3.2.1]octane showed potent inhibitory activity against human NAAA with IC50 values in the low nanomolar range (e.g., ARN19689 with IC50 = 0.042 μM). This suggests that modifications to the azabicyclo structure can lead to significant enhancements in biological activity, particularly for inflammatory conditions .

Study 2: Monoamine Transporter Binding

In vitro studies have shown that this compound derivatives effectively inhibit serotonin and norepinephrine transporters, indicating their potential as antidepressants or anxiolytics. These compounds exhibited selectivity towards specific transporters, which is critical for minimizing side effects associated with non-selective monoamine reuptake inhibitors .

Comparative Analysis of Biological Activity

CompoundTarget ReceptorIC50 (μM)Activity Type
ARN19689NAAA0.042Inhibitor
Compound ASerotonin Transporter0.25Inhibitor
Compound BNorepinephrine Transporter0.15Inhibitor

Q & A

Q. Basic

  • Structural Elucidation : NMR (¹H/¹³C) confirms substituent placement and stereochemistry. For example, ¹H NMR peaks at δ 4.2–4.5 ppm indicate fluorine-coupled protons .
  • Quantification : HPLC coupled with UV/Vis or MS detection achieves sensitivity down to 0.1 ng/mL in biological matrices .
  • Purity Assessment : GC-MS or LC-HRMS identifies impurities (<0.5% threshold for pharmacological studies) .

How do structural modifications at the C3 and N8 positions affect binding affinity to monoamine transporters?

Q. Advanced

  • C3 Modifications : Fluorinated alkyl groups (e.g., 2-fluoroethyl) increase DAT/SERT binding by 10–50× compared to non-fluorinated analogs. Aryl substitutions (e.g., 4-chlorophenyl) enhance selectivity for DAT over SERT (Ki: 2 nM vs. 15 nM) .
  • N8 Substitutions : Bulky groups (e.g., benzyl) reduce off-target binding to muscarinic receptors. Table below summarizes key SAR trends:
Substituent (C3)DAT Ki (nM)SERT Ki (nM)Selectivity (DAT/SERT)
2-Fluoroethyl3.228.58.9×
4-Chlorophenyl1.815.48.5×
Methyl45.7120.32.6×

What computational methods are used to predict the interaction of this compound with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For DAT, the 2-fluoroethyl group occupies a hydrophobic subpocket near transmembrane helix 3 .
  • QSAR Models : Machine learning (e.g., Random Forest) correlates substituent descriptors (logP, polar surface area) with IC50 values. Fluorine’s σm parameter improves predictive accuracy (R² > 0.85) .
  • MD Simulations : GROMACS assesses binding stability; simulations >100 ns show fluorine-enhanced hydrogen bonding with DAT residues (e.g., Asp79) .

What are the metabolic pathways and major metabolites identified for 8-azabicyclo[3.2.1]octane derivatives?

Q. Advanced

  • Phase I Metabolism : Cytochrome P450 (CYP3A4/2D6) mediates N-dealkylation at N8 or oxidation of the fluorinated ethyl group to 2-fluoroacetic acid .
  • Phase II Conjugation : Glucuronidation occurs at the secondary amine, forming water-soluble excretory metabolites.
  • Key Metabolites : Identified via LC-MS/MS in rodent models:
    • N8-Dealkylated product (m/z 195.1)
    • 2-Fluoroacetic acid conjugate (m/z 253.3) .

What strategies are employed to achieve enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold?

Q. Advanced

  • Chiral Auxiliaries : (R)- or (S)-Proline induces enantioselectivity during bicyclization (ee > 90%) .
  • Catalytic Asymmetric Synthesis : Rhodium-catalyzed [3+2] cycloaddition with Josiphos ligands achieves 98% ee .
  • Kinetic Resolution : Lipase-mediated hydrolysis separates diastereomers (e.g., using Pseudomonas cepacia lipase) .

How does the introduction of fluorinated groups (e.g., 2-fluoroethyl) impact the compound’s pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : logP increases by 0.5–1.0 units, enhancing blood-brain barrier penetration (brain/plasma ratio: 2.7 vs. 1.3 for non-fluorinated analogs) .
  • Metabolic Stability : Fluorine reduces CYP-mediated degradation (t½ in liver microsomes: 120 min vs. 45 min for ethyl analog) .
  • Plasma Protein Binding : Fluorine increases albumin binding (95% vs. 88%), requiring dose adjustments in vivo .

What in vitro models are used to evaluate the efficacy of this compound as an enzyme inhibitor?

Q. Advanced

  • Enzyme Inhibition Assays :
    • NAAA Inhibition : Fluorescent substrate (PEA) hydrolysis in HEK293 cells overexpressing NAAA (IC50: 50 nM) .
    • ELOVL6 Activity : Radiolabeled palmitate incorporation in HepG2 cells (IC50: 12 nM) .
  • Cell-Based Uptake Assays : [³H]-Dopamine uptake in SH-SY5Y cells quantifies DAT inhibition (EC50: 8 nM) .

How do crystallographic studies contribute to understanding the binding modes of this compound with target enzymes?

Q. Advanced

  • Co-crystallization : X-ray structures (2.1 Å resolution) with DAT reveal:
    • The 2-fluoroethyl group occupies a hydrophobic cleft near TM3.
    • Hydrogen bonding between the azabicyclo nitrogen and Asp121 stabilizes the complex .
  • Fragment Replacement Studies : Soaking experiments identify critical residues (e.g., Phe325) for affinity optimization .

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